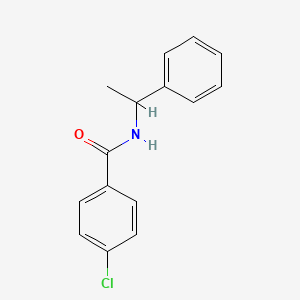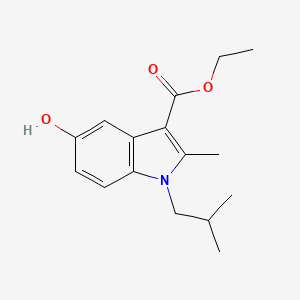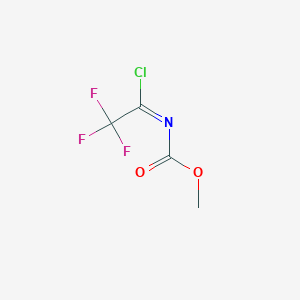
4-(2-methoxyethanesulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyethanesulfonyl)aniline is an organic compound with the molecular formula C9H13NO3S . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium hydroxide in water at 60℃ for 1 hour . The product is then purified by column chromatography using a solvent of ethyl acetate and ethyl acetate/hexane .Molecular Structure Analysis
The molecular weight of this compound is 215.27 . The InChI code for this compound is 1S/C9H13NO3S .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a melting point of 194-196℃ .Scientific Research Applications
4-(2-methoxyethanesulfonyl)aniline is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a building block for synthesizing other compounds, and as a catalyst in the production of pharmaceuticals and other industrial compounds. This compound is also used in the study of enzyme-catalyzed reactions, as a substrate for biochemical assays, and in the study of drug metabolism.
Mechanism of Action
Target of Action
Anilines and their derivatives are known to interact with various enzymes and receptors in biological systems
Mode of Action
Anilines, in general, are known to undergo various biochemical transformations, including N-hydroxylation The presence of the methoxyethanesulfonyl group may influence these interactions, but specific details are not available
Biochemical Pathways
Anilines are known to be involved in various metabolic pathways, including those related to nitrogen fixation and metabolism . The methoxyethanesulfonyl group may alter the compound’s involvement in these pathways. More research is needed to understand the compound’s effects on biochemical pathways.
Pharmacokinetics
Anilines are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted primarily via the kidneys
Result of Action
Anilines can have various effects at the molecular and cellular levels, depending on their specific structures and the biological systems in which they are present
Action Environment
Factors such as pH, temperature, and the presence of other substances can potentially influence the action of anilines
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-methoxyethanesulfonyl)aniline in laboratory experiments is its ability to act as a substrate for various enzymes. This allows researchers to study the effects of drugs on the enzymes involved in their metabolism. However, this compound is not suitable for use in clinical studies due to its potential toxicity.
Future Directions
Future research into 4-(2-methoxyethanesulfonyl)aniline could focus on its potential use as an anti-inflammatory agent. In addition, further studies could be conducted to explore its potential as an inhibitor of monoamine oxidase and acetylcholinesterase. Research into the synthesis of other compounds using this compound as a building block could also be conducted. Finally, further research into the mechanism of action of this compound could be undertaken in order to better understand its biochemical and physiological effects.
Synthesis Methods
4-(2-methoxyethanesulfonyl)aniline can be synthesized through a three-step process. First, aniline is reacted with 2-methoxyethanesulfonic acid in the presence of a base to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with sodium nitrite in the presence of an acid to form the nitroso compound. Finally, the nitroso compound is reduced with sodium borohydride to form this compound.
Safety and Hazards
properties
IUPAC Name |
4-(2-methoxyethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-6-7-14(11,12)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHBNRMHGGYACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)

![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)
![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)

![dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)
![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)


![2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol](/img/structure/B6141716.png)
![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)